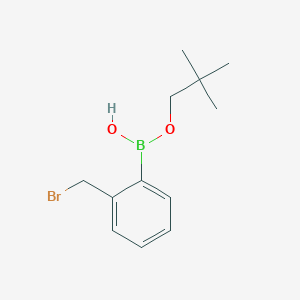
EN300-26616164
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C24H16N4O2S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación sobre el cáncer
EN300-26616164 ha demostrado potencial como agente anticancerígeno. Su estructura le permite interactuar con proteínas específicas involucradas en la proliferación y supervivencia de las células cancerosas. Los estudios han indicado que puede inhibir el crecimiento de varias líneas celulares de cáncer al inducir la apoptosis (muerte celular programada) y alterar la progresión del ciclo celular . Esto lo convierte en un candidato prometedor para el desarrollo de nuevas terapias contra el cáncer.
Estudios sobre enfermedades neurodegenerativas
El compuesto se ha investigado por sus propiedades neuroprotectoras. En modelos de enfermedades neurodegenerativas como el Alzheimer y el Parkinson, this compound ha demostrado la capacidad de reducir el estrés oxidativo y la inflamación, que son factores clave en la progresión de estas enfermedades . Su potencial para proteger las neuronas del daño lo convierte en una herramienta valiosa en la búsqueda de tratamientos para las afecciones neurodegenerativas.
Aplicaciones antiinflamatorias
This compound se ha explorado por sus efectos antiinflamatorios. Puede modular la actividad de varios mediadores y vías inflamatorias, reduciendo así la inflamación. Esta propiedad es particularmente útil en el estudio de enfermedades inflamatorias crónicas como la artritis reumatoide y la enfermedad inflamatoria intestinal . La capacidad del compuesto para atenuar la inflamación podría conducir a nuevos enfoques terapéuticos para estas afecciones.
Estudios sobre diabetes y trastornos metabólicos
La investigación ha indicado que this compound puede tener efectos beneficiosos en el contexto de la diabetes y los trastornos metabólicos. Puede mejorar la sensibilidad a la insulina y reducir los niveles de glucosa en sangre en modelos experimentales. Estas propiedades lo convierten en un candidato para el desarrollo de nuevos tratamientos para la diabetes y las afecciones metabólicas relacionadas.
Cada una de estas aplicaciones destaca la versatilidad y el potencial de this compound en varios campos de la investigación científica. Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!
Fuente sobre aplicaciones de investigación sobre el cáncer. Fuente sobre estudios de enfermedades neurodegenerativas. Fuente sobre aplicaciones antiinflamatorias. : Fuente sobre investigación antimicrobiana. : Fuente sobre investigación de enfermedades cardiovasculares. : Fuente sobre estudios sobre diabetes y trastornos metabólicos.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-phenoxyphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2S/c25-15-17(14-18-16-31-24(27-18)21-11-6-7-13-26-21)23(29)28-20-10-4-5-12-22(20)30-19-8-2-1-3-9-19/h1-14,16H,(H,28,29)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGZQRVLBFPHDS-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CSC(=N3)C4=CC=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CSC(=N3)C4=CC=CC=N4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
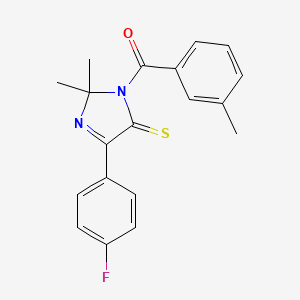


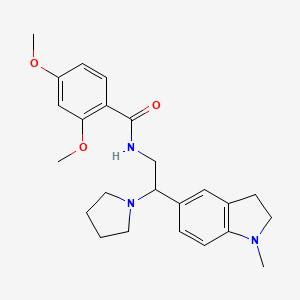
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
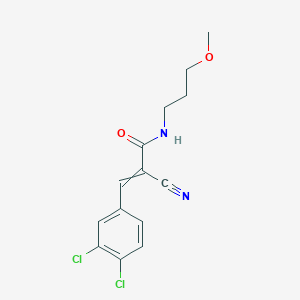

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)
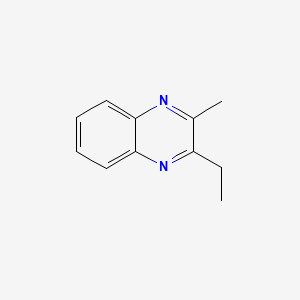
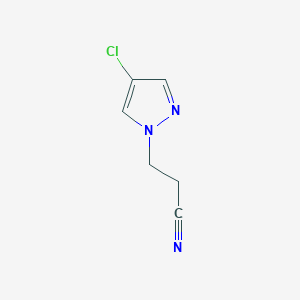

![2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2476880.png)
